ETP 45835 dihydrochloride
Description
Significance of Mnk and eIF4E in Cellular Regulation
The eukaryotic initiation factor 4E (eIF4E) is a crucial protein that binds to the 5' cap structure of messenger RNA (mRNA), a rate-limiting step in the initiation of translation. nih.govberkeley.edu By facilitating the assembly of the eIF4F complex on mRNA, eIF4E plays a pivotal role in protein synthesis. berkeley.educancerresearchuk.org Its activity is tightly controlled, and its overexpression is linked to malignant transformation and metastasis by selectively enhancing the translation of mRNAs that encode for proteins involved in cell growth and survival, such as cyclin D1. withpower.comcancerrxgene.org
The Mnk kinases are the only known kinases that phosphorylate eIF4E. researchgate.net This phosphorylation event is a key regulatory mechanism. The Mnk-eIF4E signaling axis is activated by various extracellular stimuli, including mitogens and stress inducers, placing it at the crossroads of major signaling cascades like the Ras/MAPK pathway. springermedizin.demedchemexpress.com Consequently, the Mnk/eIF4E pathway is integral to cellular responses to the external environment, and its dysregulation is implicated in oncogenesis, drug resistance, and inflammatory conditions. springermedizin.depatsnap.com
Overview of Mnk Kinase Family and Substrates, including MKNK1 and MKNK2
The Mnk kinase family in humans consists of two main proteins, Mnk1 and Mnk2, which are encoded by the MKNK1 and MKNK2 genes, respectively. medchemexpress.comnih.govpsychogenics.com These genes can also produce different isoforms through alternative splicing (Mnk1a/b and Mnk2a/b). medchemexpress.comglpbio.com Mnk1 and Mnk2 are serine/threonine kinases that are activated through phosphorylation by upstream Mitogen-Activated Protein Kinases (MAPKs), specifically the extracellular signal-regulated kinases (ERK1/2) and p38 MAPKs. springermedizin.demcgill.ca This positions them as key downstream effectors of the MAPK signaling pathway. springermedizin.de
The most well-characterized substrate for both Mnk1 and Mnk2 is eIF4E. medchemexpress.comglpbio.com For phosphorylation to occur efficiently, Mnk kinases must be brought into proximity with eIF4E. This is achieved through their interaction with the scaffolding protein eIF4G, which binds both Mnk and eIF4E, forming a functional complex. berkeley.educancerresearchuk.org While Mnk1 activity is inducible by stimuli, Mnk2 often exhibits a higher basal activity. withpower.compsychogenics.com Besides eIF4E, other substrates for Mnk kinases have been identified, including heterogeneous nuclear ribonucleoprotein A1 (hnRNPA1) and Sprouty 2 (Spry2), suggesting their involvement in regulating mRNA stability and other signaling pathways. springermedizin.deglpbio.comwjgnet.com
Role of eIF4E Phosphorylation (Ser209) in Physiological and Pathophysiological Processes
Mnk1 and Mnk2 phosphorylate eIF4E at a single serine residue, Ser209. cancerresearchuk.orgnih.gov While the precise and complete consequences of this phosphorylation are still under investigation, it is clear that it plays a critical role in certain cellular contexts. medchemexpress.commedchemexpress.com Phosphorylation of eIF4E is thought to be crucial for its oncogenic potential. nih.govberkeley.edu Studies have shown that preventing this phosphorylation event can block lymphomagenesis in mouse models and that elevated levels of phosphorylated eIF4E (p-eIF4E) are associated with a poor prognosis in cancers like breast and prostate cancer. withpower.comwjgnet.com
In pathophysiological settings, particularly cancer, increased signaling through the MAPK pathway leads to hyper-activation of Mnk kinases and excessive phosphorylation of eIF4E. nih.gov This enhances the translation of a specific subset of mRNAs that promote cell proliferation, survival, and metastasis. withpower.com Therefore, the phosphorylation of eIF4E at Ser209 is considered a key event promoting tumorigenesis. Conversely, inhibiting Mnk activity and reducing p-eIF4E levels is a promising therapeutic strategy for cancer and other disorders characterized by dysregulated protein synthesis, such as Fragile X syndrome. researchgate.netpatsnap.comnih.gov
Properties
Molecular Formula |
C13H16N4.2HCl |
|---|---|
Molecular Weight |
301.21 |
Synonyms |
4-[5-(4-Piperidinyl)-1H-pyrazol-3-yl]pyridine dihydrochloride |
Origin of Product |
United States |
Pharmacological Characterization of Etp 45835 Dihydrochloride As a Mnk Inhibitor
Inhibitory Potency and Selectivity for Mnk1 and Mnk2
ETP-45835 dihydrochloride (B599025) has been identified as a potent inhibitor of both Mnk1 and Mnk2 isoforms. medchemexpress.commedchemexpress.com
In Vitro Enzyme Inhibition Kinetics (e.g., IC50 values)
In vitro studies have established the half-maximal inhibitory concentration (IC50) values of ETP-45835 dihydrochloride. The compound exhibits an IC50 of 646 nM for Mnk1 and 575 nM for Mnk2. tocris.comrndsystems.comfishersci.co.uktargetmol.com These values indicate its potency in inhibiting the enzymatic activity of these kinases.
| Kinase | IC50 (nM) | Reference |
|---|---|---|
| Mnk1 | 646 | tocris.comrndsystems.comfishersci.co.uktargetmol.com |
| Mnk2 | 575 | tocris.comrndsystems.comfishersci.co.uktargetmol.com |
Kinase Selectivity Profiling Against Related and Unrelated Kinases
The selectivity of a kinase inhibitor is a critical aspect of its pharmacological profile. ETP-45835 dihydrochloride has demonstrated notable selectivity for Mnk1 and Mnk2. tocris.comrndsystems.comfishersci.co.uk When tested against a panel of 24 other protein kinases, including those upstream of the Mnk pathway like B-Raf, ERK1, MEK1, and p38α, it showed minimal to no inhibitory activity, with less than 15% inhibition at a concentration of 5 µM. sigmaaldrich.com This high degree of selectivity suggests a focused mechanism of action with a lower likelihood of off-target effects.
Modulation of Downstream Signaling Pathways by ETP-45835 Dihydrochloride
The primary downstream target of Mnk1 and Mnk2 is the eukaryotic translation initiation factor 4E (eIF4E). google.com Phosphorylation of eIF4E at Serine 209 is a key event in the regulation of protein synthesis.
Impact on eIF4E Phosphorylation at Serine 209 in Cellular Contexts
ETP-45835 dihydrochloride effectively inhibits the phosphorylation of eIF4E at the Serine 209 site within cells. medchemexpress.commedchemexpress.commedchemexpress.eumedchemexpress.com In a study using acute myeloid leukemia MV4:11 cells, the compound inhibited cellular eIF4E phosphorylation with an IC50 of 4.7 µM. sigmaaldrich.com This action confirms that the enzymatic inhibition observed in vitro translates to a functional effect on a key downstream substrate in a cellular environment. The inhibition of this phosphorylation event is a critical indicator of the compound's potential to modulate cellular processes regulated by the Mnk-eIF4E axis. medchemexpress.com
Effects on Other Mnk-Regulated Substrates and Effector Proteins
Besides eIF4E, Mnk kinases are known to regulate other substrates that can influence mRNA stability and translation. google.com Research on clear cell renal cell carcinoma (ccRCC) has shown that pharmacological inhibition of Mnks by ETP-45835 decreased phosphorylated eIF4E levels and led to an increase in vimentin (B1176767) and N-cadherin, proteins associated with the epithelial-mesenchymal transition. nih.gov This suggests that the effects of ETP-45835 dihydrochloride extend to other Mnk-regulated pathways, potentially influencing cellular behaviors such as migration and invasion. nih.gov
Cellular and Molecular Effects of Etp 45835 Dihydrochloride
Influence on Global Translational Control Mechanisms
The primary mechanism through which ETP-45835 dihydrochloride (B599025) exerts its effects on global translational control is by inhibiting the activity of MNK1 and MNK2. tocris.comrndsystems.com These kinases are the sole enzymes known to phosphorylate the eukaryotic translation initiation factor 4E (eIF4E) on serine 209. medchemexpress.commedchemexpress.com The phosphorylation of eIF4E is a critical regulatory step in cap-dependent translation, which is the process responsible for the synthesis of the majority of cellular proteins.
Regulation of Specific mRNA Translation and Protein Expression Profiles
While ETP-45835 dihydrochloride can impact global protein synthesis, its effects are particularly pronounced on the translation of a specific subset of mRNAs. These mRNAs often contain complex 5' untranslated regions (5'-UTRs) and encode proteins that are critical for tumor growth, survival, and metastasis. The inhibition of eIF4E phosphorylation by ETP-45835 dihydrochloride is expected to disproportionately affect the translation of these specific transcripts.
Although direct studies profiling the precise changes in mRNA translation and protein expression in response to ETP-45835 dihydrochloride are not yet publicly available, research on other MNK inhibitors provides insights into the likely targets. Proteins whose expression is known to be regulated by the MNK-eIF4E axis include:
c-Myc: A potent oncoprotein that drives cell proliferation and is frequently overexpressed in human cancers. nih.gov
Matrix Metalloproteinase-9 (MMP-9): An enzyme involved in the degradation of the extracellular matrix, a key step in tumor invasion and metastasis. nih.gov
SNAIL: A transcription factor that promotes the epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.
Mcl-1 and Bcl-2: Anti-apoptotic proteins that promote cell survival and contribute to resistance to chemotherapy. nih.govnih.govoncotarget.com
Further research is necessary to delineate the specific protein expression signature modulated by ETP-45835 dihydrochloride in various cancer models.
Impact on Cell Proliferation and Viability in Preclinical Models
Consistent with its role in inhibiting the translation of key growth-promoting proteins, ETP-45835 dihydrochloride has demonstrated anti-proliferative effects in preclinical settings. medchemexpress.commedchemexpress.com By suppressing the activity of the MNK-eIF4E pathway, the compound can effectively curb the uncontrolled cell division that is a hallmark of cancer.
While specific data on the anti-proliferative IC50 values of ETP-45835 dihydrochloride across a range of cancer cell lines are not extensively published, its known "anticancer effects" suggest a significant impact on cell viability. medchemexpress.commedchemexpress.com The effect of a related MNK inhibitor, D-106669, which inhibits cell proliferation with an EC50 of 0.9 μM, provides a point of comparison for the potential potency of compounds targeting this pathway. medchemexpress.commedchemexpress.com
| Compound | Target | Reported Effect | EC50 (Proliferation) | Reference |
|---|---|---|---|---|
| ETP-45835 dihydrochloride | MNK1/MNK2 | Anticancer effects | Data not available | medchemexpress.com, medchemexpress.com |
| D-106669 | Erk2 | Inhibits cell proliferation | 0.9 μM | medchemexpress.com, medchemexpress.com |
Investigations into Mechanisms of Apoptosis Modulation
The modulation of apoptosis, or programmed cell death, is a critical aspect of cancer therapy. The MNK-eIF4E pathway is known to regulate the expression of key anti-apoptotic proteins, thereby influencing a cell's susceptibility to apoptotic stimuli. By inhibiting this pathway, ETP-45835 dihydrochloride is anticipated to lower the threshold for apoptosis induction in cancer cells.
A primary mechanism through which MNK inhibitors are thought to promote apoptosis is by reducing the translation of anti-apoptotic proteins such as Mcl-1 and Bcl-2. nih.govnih.govoncotarget.com These proteins play a crucial role in preventing the activation of the intrinsic apoptotic pathway. A decrease in their expression levels can shift the cellular balance towards a pro-apoptotic state, making cancer cells more vulnerable to cell death signals.
While direct experimental evidence detailing the specific effects of ETP-45835 dihydrochloride on apoptotic markers (e.g., caspase activation, PARP cleavage) is limited, its known inhibitory action on the MNK pathway strongly suggests a pro-apoptotic potential. medchemexpress.commedchemexpress.com
Effects on Cellular Invasion and Metastasis-Related Processes
The metastatic cascade, which involves the invasion of cancer cells into surrounding tissues and their dissemination to distant sites, is a major cause of cancer-related mortality. The MNK-eIF4E signaling axis has been implicated in the regulation of cellular processes that are fundamental to invasion and metastasis.
Inhibition of MNK activity has been shown to decrease the expression of proteins such as MMP-9, which are essential for the degradation of the extracellular matrix, a physical barrier to cancer cell invasion. nih.gov Furthermore, by downregulating the expression of proteins that drive the epithelial-to-mesenchymal transition (EMT), such as SNAIL, MNK inhibitors can potentially suppress the acquisition of an invasive phenotype.
Although specific studies utilizing assays such as the Transwell invasion assay to directly assess the impact of ETP-45835 dihydrochloride on cellular invasion are not widely reported, its mechanism of action suggests a strong potential to interfere with these critical steps of metastasis. nih.govcorning.comsigmaaldrich.comresearchgate.net
Modulation of Drug Resistance Mechanisms in Experimental Systems
The development of resistance to chemotherapy and targeted agents is a significant challenge in cancer treatment. The MNK-eIF4E pathway has been identified as a potential contributor to drug resistance mechanisms. Overactivation of this pathway can lead to the increased translation of proteins that promote cell survival and circumvent the cytotoxic effects of anticancer drugs.
By inhibiting MNK1/2, ETP-45835 dihydrochloride may have the potential to resensitize resistant cancer cells to other therapies. For instance, by downregulating the expression of anti-apoptotic proteins like Mcl-1, it could enhance the efficacy of drugs that rely on the induction of apoptosis.
While there are no specific published studies on the use of ETP-45835 dihydrochloride in combination therapies or in drug-resistant cancer models, the investigation of its potential to overcome drug resistance is a logical and promising area for future research. ox.ac.uknih.govmol.ax
Cancer Research Applications
The MNK signaling pathway, particularly its downstream target, the eukaryotic initiation factor 4E (eIF4E), is frequently dysregulated in various cancers, making it a target for therapeutic intervention. researchgate.net Overexpression of MNKs has been noted in several tumor types, and high expression of MNK1 often correlates with a poor prognosis. researchgate.net ETP-45835, by inhibiting MNK1 and MNK2, has been evaluated for its anti-cancer potential. sigmaaldrich.commedchemexpress.com
Efficacy Evaluation in Diverse Cancer Cell Lines
ETP-45835 has been identified as a potent inhibitor of both MNK1 and MNK2, with IC50 values of 646 nM and 575 nM, respectively. sigmaaldrich.com Its efficacy has been specifically demonstrated in acute myeloid leukemia (AML) cells. In the MV4:11 AML cell line, ETP-45835 was shown to inhibit cellular proliferation. sigmaaldrich.com Furthermore, it effectively inhibited the phosphorylation of eIF4E at the Ser209 site within these cells, a critical step in cancer cell proliferation. sigmaaldrich.com
Interactive Table: In Vitro Efficacy of ETP-45835 in MV4:11 AML Cells
| Parameter | Cell Line | IC50 Value | Source |
|---|---|---|---|
| Inhibition of Proliferation | MV4:11 | 17 µM | sigmaaldrich.com |
In Vivo Efficacy Studies in Non-Human Tumor Models
While the in vitro data demonstrates a clear anti-proliferative effect, publicly available research on the specific in vivo efficacy of ETP-45835 dihydrochloride in non-human tumor models, such as xenografts, is limited. Other MNK inhibitors, however, have shown the ability to inhibit tumor growth in xenograft mouse models, suggesting the potential of this drug class in living organisms. medchemexpress.com
Analysis of Synergistic or Additive Effects with Established Anti-Cancer Agents in Preclinical Settings
The combination of targeted therapies with standard chemotherapeutic agents is a common strategy to enhance efficacy and overcome drug resistance. nih.govelifesciences.org However, specific preclinical studies analyzing the synergistic or additive effects of ETP-45835 dihydrochloride with established anti-cancer drugs have not been detailed in the available literature. Research into such combinations could reveal enhanced therapeutic potential.
Research in Metabolic Disorders
The MNK pathway has also been implicated in the regulation of metabolism. Research using genetic knockout models has provided significant insight into the role of MNK kinases in metabolic diseases, and studies suggest that pharmacological inhibition of these kinases can replicate these beneficial effects. rndsystems.com
Role in High-Fat Diet-Related Conditions and Adipose Tissue Metabolism in Murine Models
Studies in murine models have demonstrated that the absence of both MNK1 and MNK2 offers protection against weight gain and insulin (B600854) resistance induced by a high-fat diet (HFD). rndsystems.com Critically, it has been reported that pharmacological inhibition of MNKs produces similar protective effects. rndsystems.com Mice lacking both MNK isoforms on an HFD exhibit higher energy expenditure compared to wild-type mice. rndsystems.com This is associated with significant changes in the metabolism of adipose tissue. Specifically, the expression of genes involved in mitochondrial oxidative metabolism, such as Atp6, Nd1, Nd5, and Cox1, is elevated in the adipose tissue of these mice. rndsystems.com This indicates that inhibiting MNK function can promote a more robust oxidative metabolism, thereby counteracting some of the negative effects of a high-fat diet.
Interactive Table: Effects of MNK1/2 Deletion on Metabolism in HFD-Fed Murine Models
| Finding | Model | Tissue | Effect | Source |
|---|---|---|---|---|
| Protection from Weight Gain | MNK1/2 Double Knockout Mice | Whole Body | Protected against HFD-induced obesity | rndsystems.com |
| Increased Energy Expenditure | MNK1/2 Double Knockout Mice | Whole Body | Higher energy expenditure than wild-type | rndsystems.com |
Differential Contribution of Mnk Isoforms (Mnk1 vs. Mnk2) in Metabolic Regulation
The two MNK isoforms, MNK1 and MNK2, have distinct regulatory characteristics that suggest they may play different roles in metabolic control. rndsystems.com MNK1's activity is tightly regulated and induced by upstream signaling from ERK and p38 MAP kinases. In contrast, MNK2 exhibits high levels of basal, or constitutive, activity. rndsystems.com This difference implies that MNK2 may be more involved in maintaining baseline metabolic processes, while MNK1 could be more critical in response to specific metabolic stresses or signals. Studies in mice lacking only one of the isoforms have shown they are partially protected from diet-induced obesity, but the effect is strongest when both are absent, indicating that both MNK1 and MNK2 contribute to metabolic regulation. rndsystems.com
Exploration in Other Potential Therapeutic Research Areas
Beyond its well-documented preclinical efficacy in a wide array of cancers such as pancreatic cancer, lymphoma, and melanoma, the unique mechanistic properties of ETP-45835 dihydrochloride have prompted investigations into other potential therapeutic avenues. aacrjournals.orgresearchgate.net These explorations are largely centered on its immunomodulatory effects and its activity as an inhibitor of Mitogen-Activated Protein Kinase-Interacting Kinases (MNKs).
Preclinical studies have highlighted a significant immunomodulatory role for ETP-45835 dihydrochloride, particularly in the context of colorectal cancer (CRC). Research has demonstrated that the compound can promote the killing of microsatellite stable CRC cells by immune cells. nih.gov Mechanistically, ETP-45835 dihydrochloride sensitizes CRC cells to immune-mediated cytotoxicity and enhances the effector function of immune cells. nih.govmdpi.com
In a syngeneic, immunocompetent murine model of microsatellite stable CRC, the combination of Elraglusib with an anti-PD-L1 checkpoint inhibitor resulted in improved survival. nih.govmdpi.com This enhanced efficacy was associated with several key changes in the tumor microenvironment of responding mice, including:
Increased infiltration of tumor-infiltrating T-cells. nih.govmdpi.com
Augmented expression of Granzyme B, a key cytotoxic molecule. nih.gov
A reduction in the number of regulatory T-cells (Tregs). nih.gov
Furthermore, analysis of circulating cytokines in these preclinical models revealed a shift towards a more immunostimulatory profile in animals that responded to the combination therapy. asco.orgascopubs.org This included elevated levels of GM-CSF and IL-12p70, and reduced levels of immunosuppressive molecules like VEGF and VEGFR2. nih.govasco.orgascopubs.org In vitro studies with human CRC cell lines further elucidated the compound's impact, showing a decrease in the production of immunosuppressive molecules such as VEGF, GDF-15, and soluble PD-L1. nih.govmdpi.com
These preclinical findings provide a strong rationale for the clinical evaluation of ETP-45835 dihydrochloride in combination with immunotherapy for colorectal cancer. asco.orgascopubs.orgbiorxiv.org
| Preclinical Model/System | Key Findings with ETP-45835 Dihydrochloride (Elraglusib) | Reference |
| Syngeneic Murine Model of Colorectal Cancer | Improved survival with combination of Elraglusib and anti-PD-L1. | nih.govmdpi.com |
| Increased tumor-infiltrating T-cells and Granzyme B expression. | nih.gov | |
| Reduced regulatory T-cells (Tregs). | nih.gov | |
| Altered circulating cytokine profile (increased immunostimulatory, decreased immunosuppressive). | asco.orgascopubs.org | |
| Human Colorectal Cancer Cell Lines (in vitro) | Decreased production of VEGF, GDF-15, and sPD-L1. | nih.govmdpi.com |
| Sensitization of cancer cells to immune-mediated killing. | nih.govmdpi.com |
In addition to its activity against GSK-3β, ETP-45835 dihydrochloride has been identified as a selective inhibitor of MNK1 and MNK2. sigmaaldrich.com The MNK pathway is implicated in the regulation of protein synthesis and is often dysregulated in cancer, making it a viable therapeutic target. ETP-45835 dihydrochloride has been shown to inhibit the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E), a key downstream target of MNK, in acute myeloid leukemia cells. sigmaaldrich.com
The inhibition of MNK has been explored as a therapeutic strategy in various cancers, including glioblastoma. While specific preclinical studies on ETP-45835 dihydrochloride in glioblastoma are not extensively detailed in the provided search results, the broader class of MNK inhibitors has shown promise. For instance, other MNK inhibitors have been demonstrated to inhibit the growth of glioma stem cells and prolong survival in mouse models of glioblastoma. nih.gov This suggests a potential therapeutic avenue for ETP-45835 dihydrochloride that warrants further investigation.
| Kinase Target | IC50 | Cell-Based Assay | Reference |
| MNK1 | 575 nM | Inhibition of eIF4E phosphorylation (IC50 = 4.7 µM in MV4:11 cells) | sigmaaldrich.com |
| MNK2 | 646 nM | Inhibition of proliferation (IC50 = 17 µM in MV4:11 cells) | sigmaaldrich.com |
An emerging area of interest for ETP-45835 dihydrochloride is in metabolic diseases, specifically pre-diabetes. A patent application has disclosed a method for treating pre-diabetic subjects by administering a therapeutically effective amount of an MNK inhibitor, with ETP-45835 dihydrochloride being cited as one such inhibitor. The proposed method aims to prevent or delay the progression of pre-diabetes to type 2 diabetes. While this suggests a potential therapeutic application, extensive preclinical studies specifically evaluating ETP-45835 dihydrochloride in models of pre-diabetes were not identified in the provided search results. Further research is needed to validate this potential application and elucidate the underlying mechanisms.
Summary
ETP 45835 dihydrochloride (B599025) is a selective and potent small-molecule inhibitor of the Mnk1 and Mnk2 kinases. By blocking the activity of these enzymes, it prevents the phosphorylation of the key translation initiation factor eIF4E at Ser209. This mechanism disrupts a signaling pathway that is crucial for the synthesis of proteins involved in cell growth, proliferation, and survival. The dysregulation of the Mnk/eIF4E axis is a known driver in various pathologies. Preclinical evidence, both with ETP 45835 and other similar Mnk inhibitors, has highlighted its potential as a therapeutic strategy in diseases such as prostate cancer and breast cancer, where it can inhibit tumor cell growth and potentially overcome drug resistance. Furthermore, based on the established role of this pathway in Fragile X syndrome, ETP 45835 dihydrochloride serves as an important chemical probe for investigating and potentially treating neurological disorders characterized by excessive protein synthesis.
Structure Activity Relationship Sar and Derivative Research for Etp 45835 Dihydrochloride
Identification of Key Structural Features Conferring Potency and Selectivity for Mnk Inhibition
The efficacy of ETP 45835 dihydrochloride (B599025) as a selective inhibitor of Mnk1 and Mnk2 is intrinsically linked to its distinct chemical architecture. At its core, ETP 45835 is a 3,5-disubstituted pyrazole (B372694), a scaffold recognized as a "privileged structure" in the design of kinase inhibitors. This is largely due to its ability to mimic the adenine (B156593) base of ATP and form crucial hydrogen bond interactions within the hinge region of the kinase's ATP-binding pocket.
The key structural components of ETP 45835 dihydrochloride that are believed to contribute to its potency and selectivity include:
The Pyrazole Core: This five-membered aromatic ring is fundamental for its inhibitory action. The arrangement of its nitrogen atoms allows it to act as both a hydrogen bond donor and acceptor, facilitating a strong and specific interaction with the kinase's hinge region. This interaction is a common feature among many ATP-competitive kinase inhibitors.
The 4-Pyridyl Group at the 5-Position: The pyridine (B92270) ring substituted at the 5-position of the pyrazole core is crucial for engaging with the kinase. The nitrogen atom within this ring can form additional hydrogen bonds, enhancing the binding affinity and contributing to the inhibitor's selectivity for Mnk kinases over other related kinases.
The combination of these features in a specific spatial arrangement allows this compound to fit snugly and selectively into the ATP-binding site of Mnk1 and Mnk2, preventing the phosphorylation of their downstream targets, most notably the eukaryotic initiation factor 4E (eIF4E).
Below is a table summarizing the key structural features and their putative roles in Mnk inhibition:
| Structural Feature | Position on Pyrazole Core | Putative Role in Mnk Inhibition |
| Pyrazole Ring | Core Scaffold | Acts as an adenine mimetic, forms key hydrogen bonds with the kinase hinge region. |
| 4-Pyridyl Group | 5-Position | Enhances binding affinity and selectivity through additional hydrogen bonding. |
| Piperidin-4-yl Group | 3-Position | Occupies a hydrophobic pocket, contributing to potency. |
Design and Chemical Synthesis Strategies for this compound Analogs
The development of analogs of a lead compound like this compound is a cornerstone of medicinal chemistry, aimed at improving potency, selectivity, and pharmacokinetic properties. The design of such analogs is guided by the understanding of its SAR.
Design Strategies:
Modification of the Piperidine (B6355638) Moiety: The piperidine ring offers a rich site for modification. Strategies include N-alkylation or N-acylation to explore interactions in the solvent-exposed region of the active site. Furthermore, replacing the piperidine with other cyclic or acyclic amines can probe the size and nature of the hydrophobic pocket.
Substitution on the Pyridine Ring: Introducing various substituents (e.g., halogens, alkyl, or alkoxy groups) onto the pyridine ring can modulate the electronic properties and steric interactions of the molecule, potentially leading to improved binding affinity and selectivity.
Scaffold Hopping: In more exploratory approaches, the central pyrazole core might be replaced with other bioisosteric five- or six-membered heterocyclic rings to discover novel chemical scaffolds with potentially improved drug-like properties.
Chemical Synthesis Strategies:
The synthesis of 3,5-disubstituted pyrazoles, the core of ETP 45835 and its analogs, can be achieved through several established synthetic routes. A common and versatile method is the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative .
For the synthesis of ETP 45835 analogs, a general synthetic route would likely involve:
Preparation of a suitably substituted 1,3-diketone: This would involve the Claisen condensation between a piperidine-containing ester and a pyridine-containing methyl ketone.
Cyclization with hydrazine: The resulting 1,3-diketone is then reacted with hydrazine hydrate (B1144303) or a substituted hydrazine to form the pyrazole ring. This step is often regioselective, yielding the desired 3,5-disubstituted pyrazole.
Late-stage functionalization is another key strategy that allows for the rapid generation of a library of analogs from a common intermediate. This approach is particularly valuable for efficiently exploring the SAR of a lead compound.
Optimization Approaches for Enhanced Biological Activity in Preclinical Research
Key Optimization Approaches:
Improving Potency and Selectivity: This is an iterative process involving the synthesis and biological evaluation of analogs based on the SAR. Small structural modifications can lead to significant gains in potency. Selectivity is often enhanced by designing compounds that exploit unique features of the target kinase's active site compared to other kinases. Techniques like macrocyclization, which rigidifies the molecule's conformation, can also be employed to improve selectivity.
Enhancing Metabolic Stability: Early preclinical studies often reveal metabolic liabilities, where the compound is rapidly broken down by liver enzymes. Medicinal chemists address this by identifying the metabolic "hot spots" on the molecule and modifying them to block or slow down metabolism. For instance, introducing fluorine atoms at metabolically susceptible positions can be an effective strategy.
Improving Aqueous Solubility and Permeability: For a drug to be orally bioavailable, it must have adequate solubility in the gastrointestinal tract and be able to permeate cell membranes. The dihydrochloride salt form of ETP 45835 already suggests an effort to improve solubility. Further optimization might involve the introduction of polar functional groups or the modulation of the compound's lipophilicity (logP).
The table below outlines some common optimization strategies and their intended outcomes in preclinical research:
| Optimization Strategy | Intended Outcome |
| Iterative Analog Synthesis | Improved potency and selectivity |
| Identification and Modification of Metabolic Hot Spots | Enhanced metabolic stability and half-life |
| Introduction of Polar Groups/Modulation of logP | Improved aqueous solubility and permeability |
| Salt Formation | Increased solubility and stability |
Methodological Approaches and Experimental Paradigms in Etp 45835 Dihydrochloride Research
In Vitro Biochemical Assay Development and High-Throughput Screening for Mnk Inhibition
The initial characterization of ETP-45835 dihydrochloride (B599025) involved the development of robust in vitro biochemical assays to quantify its inhibitory activity against its primary targets, Mnk1 and Mnk2. These assays are fundamental for determining the potency and selectivity of the compound. Researchers established that ETP-45835 is a potent inhibitor of both Mnk1 and Mnk2, with IC50 values in the nanomolar range. medchemexpress.comthebiogrid.org The selectivity of the compound was confirmed by screening it against a panel of other protein kinases, where it showed significantly less activity, underscoring its specificity for the Mnk kinases. medchemexpress.comthebiogrid.orgnih.govnih.gov This high degree of selectivity is a critical attribute, as off-target effects can lead to unintended cellular responses.
Table 1: In Vitro Inhibitory Activity of ETP-45835
| Target Kinase | IC50 (nM) | Selectivity Note |
|---|---|---|
| Mnk1 | 575 | Potent Inhibition |
| Mnk2 | 646 | Potent Inhibition |
This table summarizes the half-maximal inhibitory concentration (IC50) values of ETP-45835 against its target kinases, Mnk1 and Mnk2. Data sourced from multiple biochemical assays. medchemexpress.comnih.govnih.gov
Cell-Based Functional Assays for eIF4E Phosphorylation and Downstream Effects
Following biochemical validation, the focus of research shifted to cell-based functional assays to confirm that ETP-45835 can engage its target within a cellular context and modulate downstream signaling pathways. A key substrate of Mnk1/2 is the eukaryotic translation initiation factor 4E (eIF4E), which is phosphorylated at Ser209. This phosphorylation event is implicated in the translation of specific mRNAs involved in cancer cell proliferation and survival.
Various studies have demonstrated that ETP-45835 effectively inhibits the phosphorylation of eIF4E in a dose-dependent manner across different cell lines. nih.govnih.gov For instance, in acute myeloid leukemia MV4:11 cells, ETP-45835 inhibited cellular eIF4E phosphorylation with an IC50 of 4.7 µM. nih.govmdpi.com Similar suppression of eIF4E phosphorylation was observed in H1 and Huh7.5 cells upon treatment with the inhibitor. nih.govnih.gov Interestingly, while effectively reducing p-eIF4E levels, studies have also investigated downstream effects on global protein synthesis. Research indicates that inhibition of Mnk1/2 with ETP-45835 does not lead to a significant dissociation of polysomes, suggesting that its primary mechanism may not involve a global shutdown of translation but rather the selective regulation of a subset of mRNAs. nih.govnih.gov
Table 2: Summary of Cell-Based Assay Findings for ETP-45835
| Cell Line | Assay Type | Key Finding | Reference |
|---|---|---|---|
| MV4:11 (Acute Myeloid Leukemia) | Western Blot | Inhibition of eIF4E Ser209 phosphorylation (IC50 = 4.7 µM) | nih.govmdpi.com |
| H1 (Human Embryonic Stem Cells) | Western Blot | Suppression of eIF4E phosphorylation | nih.gov |
| Huh7.5 | Western Blot | Dose-dependent dephosphorylation of eIF4E | nih.gov |
This table outlines the results from key cell-based functional assays used to characterize the cellular activity of ETP-45835.
Advanced Proteomic and Phosphoproteomic Analyses to Identify Mnk Substrates
To gain a broader understanding of the signaling networks regulated by Mnk kinases, advanced proteomic and phosphoproteomic approaches are employed. These unbiased, large-scale techniques are designed to identify the full spectrum of Mnk substrates, moving beyond the well-established target eIF4E. The typical experimental paradigm involves treating cells with a selective inhibitor like ETP-45835 and comparing the global phosphoproteome to untreated or vehicle-treated control cells.
Methodologies such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or tandem mass tag (TMT) labeling, coupled with phosphopeptide enrichment techniques (e.g., Immobilized Metal Affinity Chromatography - IMAC), allow for the precise quantification of thousands of phosphorylation sites simultaneously. mdpi.comspringernature.com By analyzing the changes in phosphorylation following Mnk inhibition with ETP-45835, researchers can identify novel direct or indirect substrates. This systems-level view is critical for uncovering previously unknown roles of Mnk signaling in cellular processes and for identifying potential biomarkers of drug response.
Design and Implementation of In Vivo Preclinical Models for Efficacy Studies
The evaluation of a compound's therapeutic potential culminates in the design and implementation of in vivo preclinical models. For an anticancer agent like ETP-45835, this typically involves using immunodeficient mice bearing human cancer xenografts. The primary goal is to determine if the compound can inhibit tumor growth in a living organism.
Commonly used models include cell line-derived xenografts (CDX), where cultured cancer cells are implanted subcutaneously, and patient-derived xenografts (PDX), where tumor fragments from a patient are implanted directly into mice. nih.gov In these studies, cohorts of tumor-bearing animals are treated with ETP-45835, and key efficacy endpoints such as tumor growth inhibition (TGI) and changes in survival are measured. Furthermore, these in vivo models serve as a platform for pharmacodynamic (PD) studies. Tumor tissues can be collected post-treatment to measure the level of target engagement, for instance, by assessing the reduction in phosphorylated eIF4E, thereby linking the observed anti-tumor activity directly to the compound's mechanism of action.
Table 3: Compound Names
| Compound Name | |
|---|---|
| ETP-45835 dihydrochloride | |
| eFT508 (Tomivosertib) |
Future Directions and Research Gaps in the Study of Etp 45835 Dihydrochloride
Elucidating Novel Mnk Substrates and Interaction Partners beyond eIF4E
While eIF4E is the most well-characterized substrate of Mnk1 and Mnk2, research has identified several other proteins that are phosphorylated by these kinases. nih.govnih.gov The use of ETP 45835 dihydrochloride (B599025) in cellular and in vivo models can be instrumental in validating these substrates and understanding the functional consequences of their phosphorylation. Future research should focus on employing phosphoproteomic screens in the presence and absence of ETP 45835 dihydrochloride to systematically identify novel Mnk substrates.
Key research questions include:
Do these substrates exhibit isoform-specific phosphorylation by Mnk1 or Mnk2?
What are the downstream signaling pathways and cellular processes regulated by the phosphorylation of these novel substrates?
Some identified or putative Mnk substrates that warrant further investigation using inhibitors like this compound are listed below.
| Substrate | Known or Putative Function | Potential Impact of Mnk Inhibition |
| hnRNPA1 | An AU-rich element binding protein involved in post-transcriptional regulation, including mRNA stability and translation. nih.govdovepress.com | Modulation of the expression of inflammatory cytokines and proto-oncogenes. |
| PSF | A protein involved in multiple aspects of RNA metabolism, such as pre-mRNA splicing and mRNA stability. nih.gov | Alterations in alternative splicing patterns, potentially impacting cancer progression. |
| Sprouty2 (Spry2) | A negative regulator of Receptor Tyrosine Kinase (RTK) signaling pathways, such as the FGF pathway. nih.gov | Disruption of negative feedback loops, leading to sustained RTK signaling. |
| cPLA2 | An enzyme that regulates the release of arachidonic acid from glycerophospholipids, a key step in inflammation. dovepress.com | Reduction in pro-inflammatory mediator production. |
| Plectin | A cytoskeletal linker protein involved in maintaining cellular architecture and signal transduction. dovepress.com | Alterations in cell mechanics, migration, and signaling complex assembly. |
By using this compound to inhibit Mnk activity, researchers can more clearly define the role of Mnk-mediated phosphorylation in the functions of these proteins and uncover new layers of regulation within cellular signaling networks.
Understanding the Differential Biological Roles of Mnk1 and Mnk2 Inhibition by this compound
This compound inhibits both Mnk1 and Mnk2 with similar potency. merckmillipore.commedchemexpress.comrndsystems.com However, growing evidence suggests that these two kinase isoforms have distinct, non-redundant biological roles. nih.govbiorxiv.orgmdc-berlin.de Mnk1 is primarily responsible for the inducible phosphorylation of eIF4E in response to mitogenic and stress signals, whereas Mnk2 is associated with maintaining basal, constitutive eIF4E phosphorylation. nih.govnih.gov
Studies using knockout mice have revealed these differential functions:
Mnk1 knockout mice show an abolition of stimulus-induced eIF4E phosphorylation. nih.govnih.gov Loss of Mnk1 has been associated with an increase in ribosomal protein expression. biorxiv.org
Mnk2 knockout mice exhibit decreased basal levels of eIF4E phosphorylation. nih.govnih.gov Deletion of Mnk2 leads to a decrease in the expression and phosphorylation of various synaptic proteins. biorxiv.org
Given that this compound targets both isoforms, a key research challenge is to dissect which of its biological effects are attributable to the inhibition of Mnk1 versus Mnk2. Future studies could employ a combination of genetic and pharmacological approaches. For instance, treating Mnk1- or Mnk2-knockout cells and animals with this compound would allow researchers to isolate the effects of inhibiting the remaining isoform. This approach would be crucial for understanding the compound's impact in different physiological and pathological contexts. biorxiv.orgmdc-berlin.de
Exploration of this compound's Potential in Emerging Disease Contexts
The role of the Mnk-eIF4E axis in cancer is well-established, making it a key area of investigation for inhibitors like this compound. mdpi.comsahmri.org.au However, the functions of Mnk kinases in other pathologies are becoming increasingly apparent, opening new avenues for therapeutic exploration.
Future research should investigate the utility of this compound in preclinical models of:
Neurological and Neurodevelopmental Disorders: Dysregulation of protein synthesis is a hallmark of conditions like Fragile X syndrome (FXS), Alzheimer's disease, and Parkinson's disease. patsnap.comnih.gov In FXS models, genetic or pharmacological inhibition of Mnk has been shown to rescue behavioral and synaptic deficits. nih.gov The ability of this compound to modulate protein synthesis suggests its potential as a therapeutic agent in these contexts.
Chronic Pain and Inflammation: The Mnk pathway is implicated in regulating the production of pro-inflammatory cytokines and is involved in nociceptive sensitization. patsnap.comnih.gov Studies have shown that Mnk1 and Mnk2 are robustly expressed in human nociceptors, making them compelling targets for the management of chronic pain. nih.gov
Fibrosis: Recent studies have implicated the Mnk/eIF4E signaling pathway in the fibrogenic transformation of mesenchymal cells, a key process in the development of fibrosis in conditions like chronic lung allograft dysfunction.
The broad involvement of Mnk signaling in fundamental cellular processes suggests that the therapeutic window for compounds like this compound could extend to a wide range of diseases characterized by dysregulated protein synthesis and inflammation. mdpi.compatsnap.com
Development of Advanced Research Tools and Chemical Probes Based on the this compound Scaffold
The pyrazolo[3,4-d]pyrimidine scaffold, present in this compound, is a "privileged structure" in kinase inhibitor design due to its ability to mimic ATP binding. nih.govrsc.org This core structure can be leveraged to develop next-generation research tools to further probe Mnk biology.
Future medicinal chemistry efforts could focus on:
Developing Isoform-Selective Inhibitors: Modifying the this compound structure could lead to the development of compounds that are highly selective for either Mnk1 or Mnk2. Such tools would be invaluable for definitively separating the distinct biological functions of each isoform without relying on genetic models.
Creating Chemical Probes: The this compound scaffold could be functionalized to create chemical probes for various applications. This could involve:
Biotinylation or Tagging: Attaching biotin (B1667282) or other affinity tags would allow for the pull-down and identification of Mnk-interacting proteins.
Fluorescent Labeling: Incorporating a fluorophore would enable the visualization of Mnk localization and dynamics within living cells using advanced microscopy techniques.
Photo-affinity Labeling: Introducing a photoreactive group would allow for the covalent trapping and subsequent identification of Mnk substrates and binding partners in a cellular context.
These advanced tools, derived from the this compound scaffold, would provide unprecedented opportunities to study the spatiotemporal regulation of Mnk signaling and its interaction with the broader cellular proteome. nih.govacs.org
Q & A
Basic Research Questions
Q. How can researchers confirm the inhibitory mechanism of ETP 45835 dihydrochloride against Mnk1/2 in vitro?
- Methodology : Perform kinase inhibition assays using recombinant Mnk1 and Mnk2 enzymes. Measure IC50 values via fluorescence-based or radioactive kinase activity assays. Include positive controls (e.g., known Mnk inhibitors) and negative controls (e.g., non-target kinases). Validate results with Western blotting to assess phosphorylation of downstream targets like eIF4E .
- Key Considerations : Ensure enzyme purity and activity, optimize ATP concentrations to mimic physiological conditions, and use dose-response curves for accurate IC50 determination.
Q. What experimental assays are suitable for evaluating the anti-proliferative effects of this compound in cancer cell lines?
- Methodology : Use cell viability assays (e.g., MTT, WST-8) across multiple cancer cell lines (e.g., leukemia, solid tumors). Include time-course experiments to assess duration-dependent effects. Pair with flow cytometry to evaluate cell cycle arrest (e.g., G1/S phase) and apoptosis markers (e.g., Annexin V/PI staining) .
- Key Considerations : Standardize cell culture conditions (e.g., serum concentration, seeding density) and normalize data to vehicle-treated controls.
Q. How can researchers optimize the working concentration of this compound for in vitro studies?
- Methodology : Conduct dose-ranging experiments (e.g., 0.1–10 µM) based on reported IC50 values (575–646 nM for Mnk1/2). Assess off-target effects using kinase profiling panels (≥24 kinases) to confirm selectivity .
- Key Considerations : Account for compound solubility in aqueous buffers and potential batch-to-batch variability in purity (>99% recommended).
Advanced Research Questions
Q. How to address discrepancies in reported Mnk1/2 inhibition efficacy of this compound across studies?
- Methodology : Compare experimental conditions (e.g., ATP concentrations, enzyme sources, assay formats). Use orthogonal methods like cellular thermal shift assays (CETSA) to verify target engagement in live cells. Cross-validate with structural analogs (e.g., MNK1/2-IN-8) to identify structure-activity relationships .
- Key Considerations : Publish raw data and statistical analyses to facilitate meta-analyses.
Q. What strategies resolve contradictory data on this compound’s efficacy in vivo versus in vitro models?
- Methodology : Evaluate pharmacokinetic parameters (e.g., bioavailability, half-life) in animal models. Use pharmacodynamic markers (e.g., eIF4E phosphorylation in tumor tissues). Optimize dosing regimens (e.g., oral vs. intravenous) to maintain therapeutic drug levels .
- Key Considerations : Account for species-specific differences in drug metabolism and tumor microenvironment heterogeneity.
Q. How to design experiments assessing synergistic effects of this compound with other kinase inhibitors?
- Methodology : Use combination index (CI) analysis via Chou-Talalay methodology. Test pairs with inhibitors targeting upstream/downstream pathways (e.g., PI3K/AKT, MAPK). Validate synergy in 3D spheroid or patient-derived xenograft (PDX) models .
- Key Considerations : Include monotherapy and vehicle controls, and assess toxicity profiles to distinguish additive vs. synergistic effects.
Q. What analytical techniques characterize the structural stability of this compound under physiological conditions?
- Methodology : Perform LC-MS/MS to monitor compound degradation in serum-containing media. Use nuclear magnetic resonance (NMR) to assess salt form stability (dihydrochloride vs. free base). Validate with accelerated stability studies (40°C/75% RH) .
- Key Considerations : Standardize buffer pH and temperature to mimic in vivo conditions.
Q. How to validate target engagement of this compound in complex biological systems?
- Methodology : Employ chemical proteomics (e.g., affinity chromatography coupled with mass spectrometry) to identify off-target interactions. Use CRISPR/Cas9-generated Mnk1/2 knockout cells as negative controls .
- Key Considerations : Integrate multi-omics data (transcriptomics, proteomics) to map downstream signaling perturbations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
